molecular formula C19H18FN3O4S2 B12210492 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B12210492
M. Wt: 435.5 g/mol
InChI Key: PGPPNURNRBZWPS-UHFFFAOYSA-N
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Description

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide is a complex organic compound that features a thiadiazole ring, a benzylsulfonyl group, and a fluorophenoxy moiety

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C19H18FN3O4S2/c1-2-16(27-15-10-8-14(20)9-11-15)17(24)21-18-22-23-19(28-18)29(25,26)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,21,22,24)

InChI Key

PGPPNURNRBZWPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiadiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where the fluorophenol reacts with an appropriate electrophile.

    Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with a butanoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide has been explored for its potential as a pharmacophore in drug design. The compound's structure allows for interactions with various biological targets, making it suitable for the development of new therapeutic agents.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways.

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Data Table: Antimicrobial Activity

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans12

Materials Science

In materials science, this compound is being investigated for its potential in developing advanced materials with specific electronic or optical properties. Its unique chemical structure may contribute to enhanced performance in electronic applications.

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorobenzyl)-4-(4-fluorophenoxy)benzamide
  • 4-(4-Fluorophenoxy)benzoic acid
  • N-(4-aminophenyl)-4-(4-fluorophenoxy)butanamide

Uniqueness

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the thiadiazole ring and the benzylsulfonyl group, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C15H19N3O3S2
Molecular Weight: 353.5 g/mol
IUPAC Name: this compound

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylsulfonyl group and the fluorophenoxy moiety enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The thiadiazole ring is associated with various biological activities including:

  • Antibacterial: Active against a range of bacterial strains.
  • Antifungal: Demonstrated efficacy against fungal infections.
  • Antiviral: Potential activity against viral pathogens.

A study highlighted that compounds with a 1,3,4-thiadiazole moiety showed promising antimicrobial effects, suggesting that this compound could exhibit similar properties due to structural similarities with other active derivatives .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance:

  • Mechanism of Action: Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.
  • Cell Line Studies: Compounds have shown significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

In vitro studies demonstrated that certain thiadiazole derivatives had IC50 values significantly lower than established chemotherapeutics, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Thiadiazole derivatives have also been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound could be beneficial in treating inflammatory diseases .

3. Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural features. Key factors influencing activity include:

  • Substituents on the thiadiazole ring: The nature and position of substituents can enhance or diminish biological activity.
  • Linkers and functional groups: The presence of specific linkers (like butanamide in this case) can affect bioavailability and interaction with biological targets.

4. Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

StudyFindings
Yang et al. (2016)Identified potent anticancer activity in thiadiazole derivatives against multiple cancer cell lines .
Maddila et al. (2016)Reported anti-inflammatory properties linked to structural modifications in thiadiazoles .
Khan et al. (2023)Evaluated antimicrobial efficacy against urease-positive microorganisms .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an antimicrobial and anticancer agent warrants deeper investigation through both in vitro and in vivo studies to fully elucidate its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide?

  • Methodology : A multi-step synthesis can be adapted from protocols for analogous thiadiazole derivatives. Key steps include:

  • Step 1 : Reacting substituted isothiocyanates with hydrazine hydrate to form hydrazinecarbothioamides .
  • Step 2 : Cyclization with carbon disulfide to generate 1,3,4-thiadiazole-2-thiol intermediates .
  • Step 3 : Acetylation using chloroacetyl chloride to introduce the acetamide moiety .
  • Step 4 : Sulfonylation with benzylsulfonyl chloride under basic conditions (e.g., pyridine) to install the benzylsulfonyl group .
    • Optimization : Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., acetone for reflux ). Purify intermediates via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1652–1666 cm⁻¹ and sulfonyl (S=O) bands near 1350–1150 cm⁻¹ .
  • NMR :
  • ¹H NMR : Identify ethyl/methyl substituents (e.g., triplets at 1.28 ppm for CH₃, quartets at 2.98 ppm for CH₂ ).
  • ¹³C NMR : Detect aromatic carbons (116–175 ppm) and carbonyl carbons (~166–175 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ ion) with <2 ppm mass accuracy .

Q. How should researchers design cytotoxicity assays to evaluate anticancer potential?

  • Protocol :

  • Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
  • Dosing : Test concentrations in the 0.01–100 µM range, with cisplatin as a positive control .
  • Assay : MTT or SRB assays after 48–72 hours; calculate IC₅₀ via nonlinear regression .
    • Selectivity : Prioritize compounds with IC₅₀ < 1 µM in cancer cells and >10× selectivity over NIH3T3 .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • SAR Insights :

  • Benzylsulfonyl Group : Replace with alkyl/aryl sulfonamides to modulate lipophilicity and target engagement (e.g., p-tolyl in compound 4y improved IC₅₀ to 0.034 µM ).
  • Fluorophenoxy Moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
    • Synthesis : Use Ullmann coupling or nucleophilic aromatic substitution for diversified phenoxy groups .

Q. How to resolve contradictions in IC₅₀ values across studies?

  • Troubleshooting :

  • Cell Line Variability : Validate using multiple lines (e.g., HCT-116 for colon cancer) .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time .
  • Compound Stability : Assess degradation via HPLC-UV over 24–48 hours in cell culture media .

Q. What computational approaches predict target binding modes?

  • Molecular Modeling :

  • Docking : Use AutoDock Vina to simulate interactions with aromatase (PDB: 3EQM) or EGFR kinase .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å ).
    • Validation : Cross-correlate docking scores with experimental IC₅₀ values .

Q. How to evaluate enzyme inhibition (e.g., aromatase) for mechanistic studies?

  • Protocol :

  • Enzyme Source : Use recombinant human aromatase expressed in baculovirus .
  • Substrate : Androstenedione with NADPH cofactor; measure fluorescence (ex/em = 488/527 nm) .
  • Data Analysis : Calculate % inhibition at 10 µM and Ki values via Lineweaver-Burk plots .

Q. What metabolomic strategies identify degradation products or metabolites?

  • Workflow :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat); quench with acetonitrile .
  • LC-HRMS : Use a C18 column (2.1 × 50 mm) and gradient elution (0.1% formic acid in H₂O/MeCN). Monitor exact masses (e.g., m/z 274.031683 for potential metabolites ).

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